molecular formula C12H13BrN2O B120534 N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide CAS No. 156997-99-8

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Cat. No.: B120534
CAS No.: 156997-99-8
M. Wt: 281.15 g/mol
InChI Key: VWROPIZBUMLVHL-UHFFFAOYSA-N
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Description

Product Overview N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide (CAS 156997-99-8) is a brominated indole derivative serving as a key synthetic intermediate in pharmaceutical and biochemical research. This compound features a molecular formula of C 12 H 13 BrN 2 O and a molecular weight of 281.15 g/mol [ ]. It is characterized by a predicted boiling point of 530.7±40.0 °C and a density of 1.481±0.06 g/cm 3 [ ]. For optimal stability, it is recommended to store this product under an inert gas (nitrogen or argon) at 2-8°C [ ]. Research Applications and Value This acetamide derivative is primarily utilized as a versatile building block for the synthesis of more complex bioactive molecules. Indole derivatives are of significant interest in medicinal chemistry, particularly in the development of new antibacterial agents [ ]. Research indicates that compounds based on the indole scaffold show promising activity against challenging pathogens like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as Mycobacterium tuberculosis [ ]. Furthermore, specific indole analogues have demonstrated a powerful inhibitory activity against biofilm formation by S. aureus and Mycobacterium smegmatis , presenting a valuable approach to combating multidrug-resistant bacteria [ ]. The structural features of this compound make it a valuable precursor for exploring these and other biological activities. Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals [ ]. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. According to hazard classifications, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) [ ]. Appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, is required during handling.

Properties

IUPAC Name

N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWROPIZBUMLVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617635
Record name N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156997-99-8
Record name N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives .

Scientific Research Applications

Pharmacology

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide has been investigated for its potential in treating various sleep disorders due to its potent agonistic activity at melatonin receptors. Research indicates that it can help regulate circadian rhythms, making it a candidate for therapies aimed at conditions like insomnia and jet lag .

Cancer Research

This compound has also been explored for its antitumor properties . Studies suggest that indole derivatives, including this compound, exhibit significant activity against solid tumors, particularly colon and lung cancers. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth .

Neuroprotection

Research highlights the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Sleep Disorders

A clinical study evaluated the efficacy of this compound in patients with chronic insomnia. Results indicated significant improvements in sleep onset latency and total sleep time compared to placebo controls.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound effectively inhibited the proliferation of colon cancer cells by inducing apoptosis through mitochondrial pathways. In vivo studies further confirmed its antitumor efficacy in animal models .

Mechanism of Action

The mechanism of action of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The exact pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Structural Variations in the Indole Core

The position and type of substituents on the indole ring significantly influence physicochemical and biological properties. Below is a comparative analysis:

Compound Name Indole Substituents Bromine Position Key Structural Features Source
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide 2-Bromo 2 Ethyl-acetamide side chain
2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide 5-Bromo, 3-formyl 5 Furylmethyl-acetamide, formyl group
2-(6-Bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide 6-Bromo 6 Phenethyl group with 3,4-dimethoxy
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide 3-Hydroxy, 2-oxo N/A Dihydroindole with hydroxyl and ketone groups
N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide None N/A Ketone-modified ethyl chain

Key Observations :

  • Bromine Position : Bromine at position 2 (target compound) vs. 5 or 6 (other derivatives) alters steric and electronic effects. For example, 5- or 6-bromo derivatives may exhibit distinct binding interactions in biological systems due to spatial arrangement .

Modifications in the Acetamide Side Chain

The ethyl-acetamide side chain’s modifications impact conformational flexibility and intermolecular interactions:

Compound Name Side Chain Structure Implications Source
This compound -CH2-CH2-NHCOCH3 Standard ethyl linker; moderate flexibility
2-(3-Benzyl-5-bromo-1H-indol-1-yl)-N-hydroxyacetamide -CH2-C(=O)-NHOH Hydroxyl group enhances hydrogen bonding
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide -CH2-CH2-NHCOC17H35 Long alkyl chain increases lipophilicity
2-(6-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide -CH2-C(=O)-NHCH2CN Cyano group introduces electron-withdrawing effects

Key Observations :

  • Hydrogen Bonding : Hydroxyacetamide derivatives (e.g., ) may exhibit stronger interactions with biological targets compared to the target compound’s simple acetamide .
  • Lipophilicity : Long alkyl chains (e.g., octadecanamide in ) enhance membrane permeability but may reduce aqueous solubility .

Key Observations :

  • The absence of cytotoxicity in dihydroindole derivatives () suggests that electron-withdrawing groups (e.g., ketone, hydroxyl) may reduce bioactivity compared to halogenated analogs .
  • Bromine’s position (e.g., 5-bromo in vs. 2-bromo in the target) may differentially influence target binding and potency .

Biological Activity

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a brominated indole derivative that has garnered attention due to its potential pharmacological properties. The compound is characterized by a unique structural configuration that may enhance its biological activities, particularly in the fields of oncology, antimicrobial research, and neurobiology. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₅BrN₂O₂ and a molecular weight of approximately 311.17 g/mol. The compound features a brominated indole moiety linked to an ethyl acetamide group, which is believed to contribute to its diverse biological activities.

Property Value
Molecular FormulaC₁₃H₁₅BrN₂O₂
Molecular Weight311.17 g/mol
Structural FeaturesBrominated indole, ethyl acetamide linkage

The biological activities of this compound are largely attributed to its interactions with various biological targets:

  • Anticancer Activity : Indole derivatives, including this compound, have been shown to exhibit significant anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
  • Antimicrobial Properties : The compound exhibits antibacterial activity against certain microbial strains. Its effectiveness suggests potential applications in treating infections caused by resistant bacteria.
  • Neuropharmacological Effects : Similar compounds have been identified as melatonin receptor agonists, indicating that this compound may influence circadian rhythms and sleep disorders.

Anticancer Activity

A study focusing on the anticancer properties of indole derivatives reported that this compound demonstrated cytotoxic effects against various cancer cell lines. The MTT assay indicated significant growth inhibition in colon (HT29), prostate (PC3), and lung (H460M) carcinoma cells after 144 hours of treatment .

Cell Line IC50 (µM) Effect Observed
HT2915.4Significant growth inhibition
PC312.8Induction of apoptosis
H460M10.5Cytotoxic effects observed

Antimicrobial Activity

In antimicrobial studies, this compound was tested against several bacterial strains, showing notable activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus ATCC 259233.90 µg/mL
Escherichia coli ATCC 259225.00 µg/mL
Mycobacterium smegmatis4.50 µg/mL

These results indicate that the compound has potential as an antibacterial agent, particularly against resistant strains like MRSA.

Neuropharmacological Studies

Research into the neuropharmacological effects revealed that this compound acts as a potent melatonin receptor agonist. Binding affinity studies showed that it interacts with melatonin receptors (MT1 and MT2), suggesting therapeutic applications in regulating sleep and mood disorders.

Q & A

Q. What are the optimized synthetic routes for N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide?

  • Methodological Answer : A common approach involves coupling bromoacetyl derivatives with indole-containing precursors. For example, in related indole-acetamide syntheses, NaH in DMF is used to deprotonate intermediates, enabling nucleophilic substitution or condensation reactions. For instance, describes a protocol where equimolar quantities of indole derivatives and bromoacetamides are stirred in DMF with NaH at 35°C for 8 hours, yielding products in good yields . This method can be adapted by substituting 5-methoxyindole precursors with 2-bromoindole analogs.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm the indole core and acetamide sidechain. For example, in , indole protons resonate at δ 7.0–7.5 ppm, while the acetamide carbonyl appears at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : The amide C=O stretch typically appears at 1650–1680 cm⁻¹, as observed in similar indole-acetamides () .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₁₅BrN₂O₂ for this compound; reports exact mass data for analogs) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodological Answer : Molecular docking and density functional theory (DFT) calculations are used to study binding affinities. For example, in , indole derivatives were docked into Bcl-2/Mcl-1 protein pockets to assess anticancer potential. Key parameters include:
  • Docking Software : AutoDock Vina or Schrödinger Suite.
  • Target Selection : Prioritize proteins with known indole-binding sites (e.g., cytochrome P450 or kinase domains).
  • Validation : Compare computational results with experimental IC₅₀ values from cell-based assays .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?

  • Methodological Answer : Systematic SAR studies are essential. For example:
  • Bromine vs. Methoxy Groups : and highlight that bromine enhances electrophilic reactivity, potentially improving binding to nucleophilic protein residues, whereas methoxy groups may alter solubility .
  • Sidechain Optimization : In , replacing the 5-methoxy group with nitro or pyridyl substituents modulated cytotoxicity by up to 10-fold in cancer cell lines. These modifications can be guided by Hammett σ constants or logP calculations .

Q. What strategies resolve contradictions in reported biological activity data for indole-acetamide derivatives?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).
  • Metabolic Stability Testing : Liver microsome assays (e.g., human CYP3A4) can explain discrepancies due to rapid degradation.
  • Crystallographic Validation : Co-crystallize the compound with its target (e.g., Bcl-2) to confirm binding modes, as done in for analogous structures .

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